N-methyl-1-(3-methylisoxazol-5-yl)methanamine (CAS 401647-22-1) is a heterocyclic secondary amine. It serves as a specialized chemical intermediate, primarily used in medicinal chemistry and organic synthesis as a building block for more complex molecules. [REFS-1, REFS-2] The isoxazole ring is a common scaffold in the design of compounds with a wide range of potential biological activities, making its derivatives valuable in pharmaceutical research and development. [2] The key structural feature of this compound is the N-methyl group, which defines its reactivity as a secondary amine and differentiates it from its primary amine analogs. [3]
Substituting this N-methyl secondary amine with its corresponding primary amine, (3-methylisoxazol-5-yl)methanamine, is impractical in controlled synthetic workflows. Primary amines possess two reactive N-H bonds, making them prone to over-alkylation or di-acylation, which results in a mixture of mono- and di-substituted products. [REFS-1, REFS-2] This lack of selectivity necessitates significant process redevelopment to control side reactions and introduces complex downstream purification challenges. The target compound, as a secondary amine, has only one N-H bond, inherently preventing these common side reactions and allowing for direct, high-selectivity mono-functionalization. Therefore, it is not a drop-in replacement but a distinct reagent chosen specifically to ensure reaction predictability and product purity. [3]
As a secondary amine, N-methyl-1-(3-methylisoxazol-5-yl)methanamine possesses a single reactive proton on its nitrogen atom. In common synthetic operations like amide bond formation (acylation) or further N-alkylation, this structure inherently restricts the reaction to a single substitution event. In contrast, the corresponding primary amine analog, (3-methylisoxazol-5-yl)methanamine, has two reactive protons and is known to be susceptible to forming undesired di-acylated or di-alkylated byproducts, which complicates process control and product purification. [REFS-1, REFS-2]
| Evidence Dimension | Reaction Selectivity |
| Target Compound Data | Forms a single, mono-substituted product due to having only one reactive N-H site. |
| Comparator Or Baseline | (3-methylisoxazol-5-yl)methanamine (primary amine analog): Prone to forming mixtures of mono- and di-substituted byproducts. |
| Quantified Difference | Qualitatively higher selectivity; eliminates a major class of process-related impurities. |
| Conditions | Standard acylation (e.g., with acyl chlorides) or alkylation (e.g., with alkyl halides) reactions. |
Procuring this N-methylated version directly improves process efficiency by increasing the yield of the desired product and significantly reducing downstream purification costs associated with removing closely-related byproducts.
In drug discovery, the conversion of a primary amine to an N-methyl secondary amine is a common strategy to fine-tune a molecule's physicochemical properties. The N-methyl group can increase lipophilicity, alter hydrogen bonding capacity, and block metabolic attack at the nitrogen, potentially improving a drug candidate's solubility, membrane permeability, and metabolic stability. [1] Procuring this N-methylated building block allows for the direct incorporation of this modulating group, saving the synthetic step and associated selectivity challenges of methylating the primary amine precursor later in the synthesis. [2]
| Evidence Dimension | Pharmacokinetic Impact |
| Target Compound Data | Incorporates an N-methyl group, which is known to enhance properties such as metabolic stability and solubility in final drug candidates. |
| Comparator Or Baseline | (3-methylisoxazol-5-yl)methanamine (primary amine analog): Lacks the N-methyl group, resulting in different physicochemical properties in the final construct. |
| Quantified Difference | Provides a strategic structural element for property modulation in drug design. |
| Conditions | Active Pharmaceutical Ingredient (API) design and lead optimization. |
For medicinal chemists, selecting this compound from the start is a strategic design choice to build in favorable pharmacokinetic properties, bypassing the need for a potentially problematic methylation step on a more advanced intermediate.
This compound is the right choice for the synthesis of N-substituted amides where the corresponding primary amine would lead to the formation of di-acylated (imidic) byproducts. Its use ensures a cleaner reaction profile, simplifying workup and improving the isolated yield of the target mono-amide. [1]
Ideal for use in multi-step syntheses where a single alkyl or aryl group must be added to the nitrogen in a late stage. The secondary amine functionality guarantees mono-alkylation, preventing the formation of quaternary ammonium salts that can occur with primary amine precursors, which is critical for preserving yield of valuable, complex intermediates. [2]
Serves as a core building block for generating libraries of drug candidates. The N-methyl group is a deliberate structural choice to modulate the final compound's lipophilicity, hydrogen bonding potential, and metabolic stability, making this precursor essential for lead optimization campaigns targeting improved pharmacokinetic profiles. [1]